Thiophene-2-sulfonylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications in Material Science

- Organic Photovoltaics (OPVs): Researchers are investigating TSA for its potential use in developing efficient organic solar cells. Its specific properties, such as its ability to tune the energy levels of other molecules, could be beneficial for optimizing charge transport and light absorption in OPV devices []. However, further research is needed to confirm its efficacy and develop practical applications in this field.

- Organic Light-Emitting Diodes (OLEDs): Similar to OPVs, TSA's ability to manipulate energy levels makes it a potential candidate for developing efficient OLED materials. Its role in enhancing the performance of OLEDs is currently under exploration [].

Potential Applications in Medicinal Chemistry

- Drug Discovery: The specific functional groups present in TSA might offer potential for developing novel drugs. Researchers are exploring its potential as a starting material for synthesizing new drug candidates with various therapeutic activities. However, this area of research is still in its early stages, and further studies are needed to evaluate its potential applications in drug development.

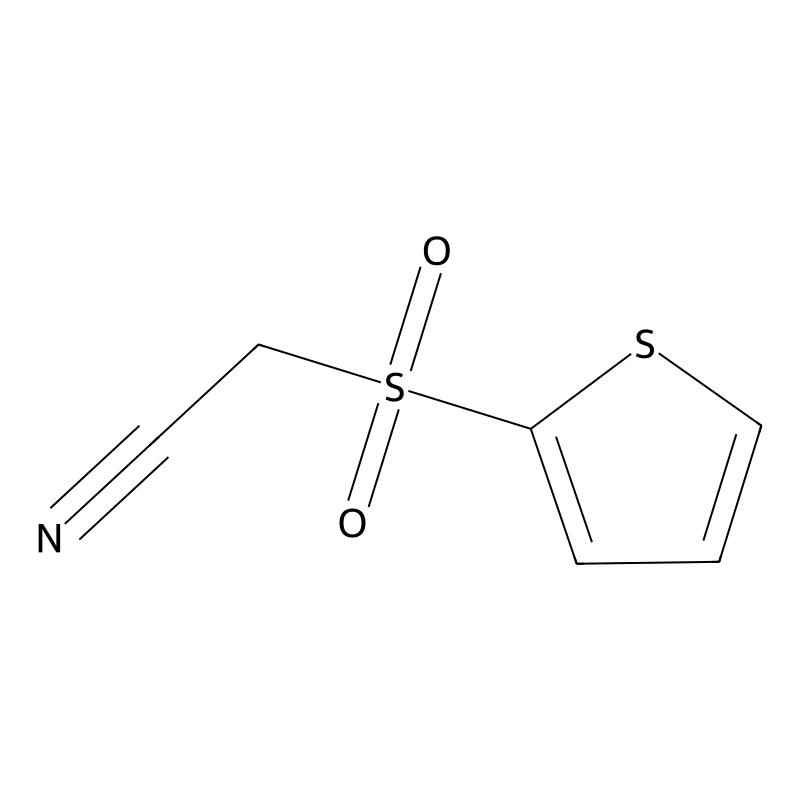

Thiophene-2-sulfonylacetonitrile is an organic compound characterized by its thiophene ring structure, which is a five-membered aromatic ring containing sulfur. The compound has a molecular formula of C₆H₅NO₂S₂ and a molecular weight of approximately 187.23 g/mol. It features a sulfonyl group and an acetonitrile moiety, making it a versatile intermediate in organic synthesis. The compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive compounds .

- Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the sulfur atom's electron pair can stabilize carbocation intermediates, facilitating substitutions at the 2- and 5-positions of the ring.

- Nucleophilic Reactions: The acetonitrile group allows for nucleophilic attack, leading to the formation of various derivatives through reactions such as hydrolysis or amidation .

- Condensation Reactions: Thiophene-2-sulfonylacetonitrile can engage in Knoevenagel condensation with aldehydes, yielding products that are useful in synthesizing complex organic molecules .

Thiophene-2-sulfonylacetonitrile has shown promise in biological studies, particularly as an intermediate in the synthesis of urea transporter inhibitors. These inhibitors have potential therapeutic applications in managing conditions related to kidney function. The compound's structure allows it to interact effectively with biological targets, contributing to its bioactivity .

The synthesis of thiophene-2-sulfonylacetonitrile typically involves several steps:

- Formation of Sulfonyl Group: Thiophene is first sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.

- Reaction with Acetonitrile: The sulfonated thiophene is then reacted with acetonitrile under basic conditions to form thiophene-2-sulfonylacetonitrile.

- Purification: The product is purified through recrystallization or chromatography to obtain high-purity thiophene-2-sulfonylacetonitrile .

Thiophene-2-sulfonylacetonitrile serves multiple roles in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting kidney transporters and other biological pathways.

- Organic Synthesis: The compound is utilized in synthesizing complex organic molecules due to its reactive functional groups.

- Material Science: It may find applications in developing new materials with specific electronic or optical properties .

Studies on thiophene-2-sulfonylacetonitrile have focused on its interactions with biological systems, particularly its role as a urea transporter inhibitor. Research indicates that modifications to the compound can enhance its binding affinity and selectivity towards target proteins, making it a valuable candidate for drug development .

Several compounds share structural similarities with thiophene-2-sulfonylacetonitrile, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Thiophene-2-carboxylic acid | Contains a carboxylic acid instead of sulfonyl | More acidic properties; used in different reactions |

| Phenylsulfonyl acetonitrile | Phenyl group instead of thiophene | Different electronic properties affecting reactivity |

| 5-Isothiocyanato-thiophene | Contains isothiocyanate functional group | Potentially higher reactivity towards nucleophiles |

Thiophene-2-sulfonylacetonitrile is unique due to its specific combination of a thiophene ring and both sulfonyl and acetonitrile functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds .